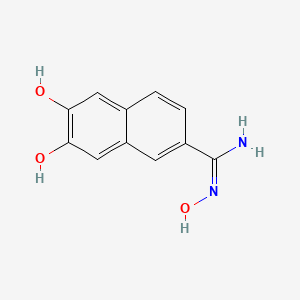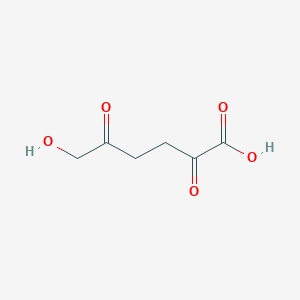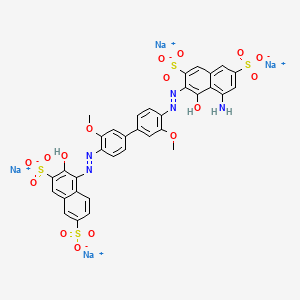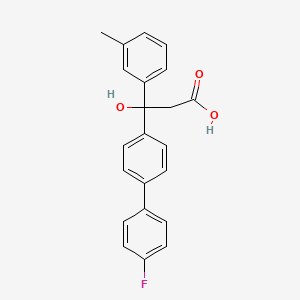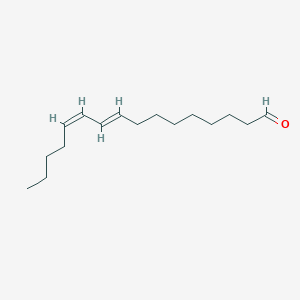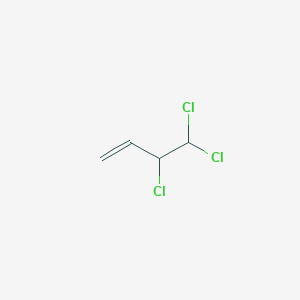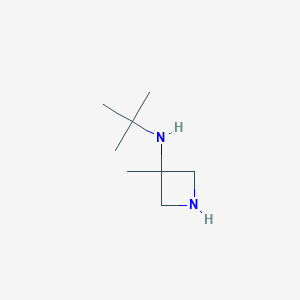
4-Biphenylhydracrylic acid, 4'-fluoro-beta-(m-tolyl)-, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- is a complex organic compound characterized by the presence of biphenyl, fluoro, and tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- typically involves multi-step organic reactions. The process often starts with the preparation of biphenyl derivatives, followed by the introduction of fluoro and tolyl groups through specific reactions such as Friedel-Crafts alkylation and halogenation. The final step usually involves the formation of the hydracrylic acid moiety under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted biphenyl derivatives.
Scientific Research Applications
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (-)-
- 4-Biphenylhydracrylic acid, 4’-fluoro-beta-(p-tolyl)-, (+)-
- 4-Biphenylhydracrylic acid, 4’-chloro-beta-(m-tolyl)-, (+)-
Uniqueness
4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- is unique due to its specific stereochemistry and the presence of the fluoro group, which can significantly influence its reactivity and interactions. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
95711-58-3 |
|---|---|
Molecular Formula |
C22H19FO3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)phenyl]-3-hydroxy-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C22H19FO3/c1-15-3-2-4-19(13-15)22(26,14-21(24)25)18-9-5-16(6-10-18)17-7-11-20(23)12-8-17/h2-13,26H,14H2,1H3,(H,24,25) |
InChI Key |
KZZRQQCMOUJDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)(C2=CC=C(C=C2)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]-](/img/structure/B13779119.png)
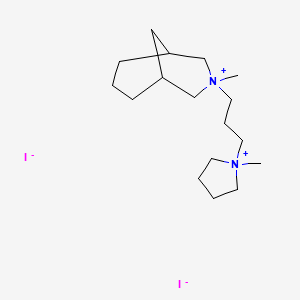
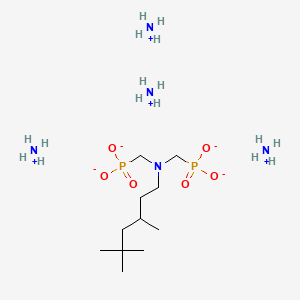
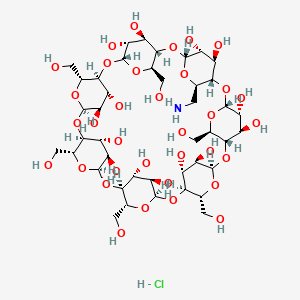
![methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B13779137.png)
